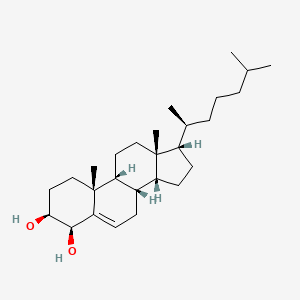

4alpha-Hydroxy Cholesterol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4alpha-Hydroxy Cholesterol is a useful research compound. Its molecular formula is C27H46O2 and its molecular weight is 406.687. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4α-Hydroxy cholesterol (4α-OHC) is a significant oxysterol derived from cholesterol, formed through enzymatic and non-enzymatic pathways. It is structurally related to 4β-hydroxy cholesterol (4β-OHC), which has been extensively studied for its biological activities and roles in lipid metabolism. This article focuses on the biological activity of 4α-OHC, its mechanisms of action, and its potential implications in human health.

Formation and Metabolism

4α-OHC is primarily generated via the autooxidation of cholesterol, particularly under conditions of oxidative stress. Unlike its stereoisomer 4β-OHC, which is produced by cytochrome P450 enzymes (CYP3A), 4α-OHC does not rely on these enzymes for its formation. This distinction is crucial as it indicates that 4α-OHC levels can reflect oxidative conditions rather than CYP3A activity alone .

Lipid Metabolism

4α-OHC has been implicated in lipid metabolism, particularly in the regulation of cholesterol homeostasis. It influences the expression of various lipid transporters and enzymes involved in cholesterol synthesis and efflux. For instance, studies have shown that both 4α-OHC and 4β-OHC can induce the expression of ATP-binding cassette transporters (ABCA1 and ABCG1), which are essential for cholesterol efflux from macrophages .

Signaling Pathways

The biological activity of 4α-OHC is mediated through several signaling pathways:

- Liver X Receptors (LXRs) : Similar to 4β-OHC, 4α-OHC can activate LXRs, which are nuclear receptors that play a pivotal role in regulating lipid metabolism and inflammation. Activation of LXRs leads to the upregulation of genes involved in cholesterol efflux and fatty acid synthesis .

- Sterol Regulatory Element Binding Protein (SREBP) : Preliminary studies suggest that 4α-OHC may also influence SREBP pathways, although this area requires further investigation to elucidate its specific effects on lipogenic gene expression .

Clinical Implications

Research has indicated that elevated levels of 4α-OHC may correlate with various pathological states, including cardiovascular diseases and metabolic disorders. For example, a study examining plasma levels of oxysterols found that increased concentrations of 4α-OHC were associated with markers of oxidative stress and inflammation in patients with atherosclerosis .

Experimental Findings

In vitro studies using human macrophages demonstrated that treatment with 4α-OHC resulted in increased expression of ABCA1, suggesting enhanced cholesterol efflux capabilities . Additionally, animal models have shown that dietary supplementation with oxysterols can significantly alter lipid profiles, indicating their potential as therapeutic agents for managing dyslipidemia .

Data Summary

| Parameter | 4α-Hydroxy Cholesterol | 4β-Hydroxy Cholesterol |

|---|---|---|

| Formation Pathway | Autooxidation | CYP3A-mediated |

| LXR Activation | Yes | Yes |

| SREBP Influence | Potentially | Confirmed |

| Cholesterol Efflux | Induces ABCA1 | Induces ABCA1, ABCG1 |

| Clinical Relevance | Cardiovascular diseases | Metabolic syndrome |

科学研究应用

Lipid Metabolism and Regulation

4alpha-Hydroxy Cholesterol has been identified as a significant regulator of lipid metabolism. It acts as an agonist for Liver X Receptor (LXR), a crucial transcription factor involved in lipid homeostasis. Studies have shown that this compound induces the expression of Sterol Regulatory Element Binding Protein 1c (SREBP1c), which is pivotal for the synthesis of fatty acids and triglycerides.

- Mechanism of Action : By activating LXR, this compound enhances the lipogenic program downstream of SREBP1c, promoting de novo lipogenesis in hepatocytes and increasing triglyceride accumulation in the liver .

- Experimental Evidence : In vitro experiments demonstrated that treatment with this compound led to significant accumulation of lipid droplets in primary mouse hepatocytes, indicating its pro-lipogenic effects .

Signaling Pathways

The compound also plays a role in various signaling pathways beyond lipid metabolism:

- Cholesterol Homeostasis : this compound influences cholesterol influx and efflux mechanisms. It has been shown to repress cholesterol influx by inhibiting transporters like lectin-like oxidized LDL receptor-1 while promoting the expression of efflux transporters such as ATP-binding cassette transporter A1 (ABCA1) and ABCG1 .

- Pregnane X Receptor Activation : Activation of Pregnane X Receptor (PXR) results in elevated levels of circulating this compound, which further modulates lipid metabolism by regulating the expression of genes involved in cholesterol transport and metabolism .

Clinical Applications

The clinical implications of this compound are being explored, particularly as a biomarker for drug interactions and metabolic disorders:

- Biomarker for Drug Interactions : Research has indicated that plasma levels of this compound can serve as a reliable biomarker for assessing drug-drug interactions involving cytochrome P450 enzymes, particularly CYP3A . This is crucial for predicting pharmacokinetic profiles in diverse populations.

- Population Pharmacokinetics : Physiologically based pharmacokinetic (PBPK) models incorporating this compound have been developed to simulate its levels across different ethnicities and health conditions, aiding in understanding drug metabolism variability .

Case Studies and Experimental Findings

Several studies have documented the effects and applications of this compound:

属性

IUPAC Name |

(3S,4R,8S,9R,10R,13R,14R,17S)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19-,20-,21+,22+,24-,25+,26+,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDKQKOAHAICSF-KIEOJGJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC(C)C)[C@@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。